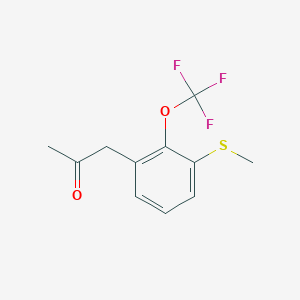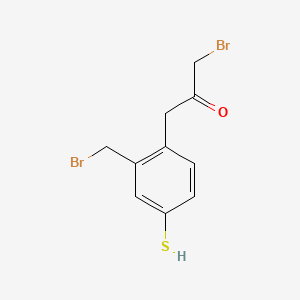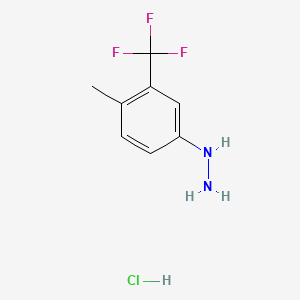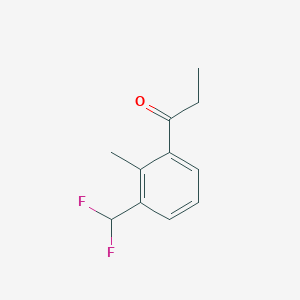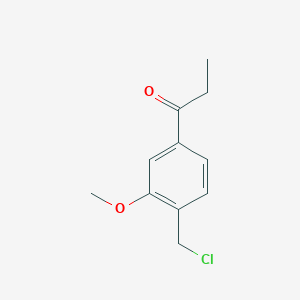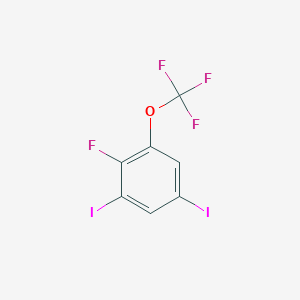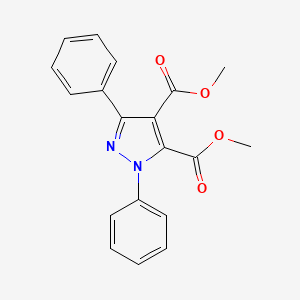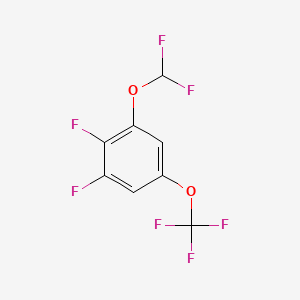
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H3F5O. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. The trifluoromethoxy group is particularly notable for its unique chemical properties and its increasing utility in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of bromomethylbenzene with trifluoroacetic anhydride to form trifluoromethyl benzoate. This intermediate is then reacted with phenol to produce trifluoromethyl benzoate phenol ether. Finally, the phenol ether is treated with hydrofluoric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 3-(Difluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H3F7O2 |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
Clé InChI |
WIFPXTCDVDKXIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)F)F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


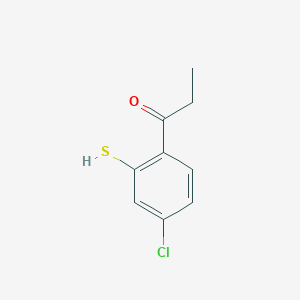
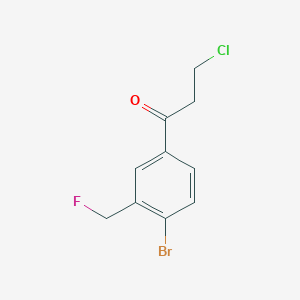
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)

